2-Chloro-6-(3,5-dimethoxyphenyl)quinazoline
Overview
Description
2-Chloro-6-(3,5-dimethoxyphenyl)quinazoline is a chemical compound belonging to the quinazoline family. Quinazolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(3,5-dimethoxyphenyl)quinazoline typically involves the reaction of 3,5-dimethoxyaniline with 2-chlorobenzoyl chloride under basic conditions to form an intermediate, which is then cyclized to yield the quinazoline structure . The reaction conditions often require the use of solvents like dichloromethane and bases such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, possibly incorporating continuous flow techniques and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-(3,5-dimethoxyphenyl)quinazoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed depend on the type of reaction. For instance, substitution reactions yield various substituted quinazolines, while coupling reactions produce biaryl derivatives.
Scientific Research Applications
2-Chloro-6-(3,5-dimethoxyphenyl)quinazoline has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: Used in studies to understand its interaction with biological targets and its effects on cellular processes.
Chemical Synthesis: Serves as a building block for synthesizing more complex molecules with potential therapeutic benefits.
Mechanism of Action
The mechanism of action of 2-Chloro-6-(3,5-dimethoxyphenyl)quinazoline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit tyrosine kinases, which are crucial for cell signaling and growth . This inhibition can result in the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-(2,6-dichloro-3,5-dimethoxyphenyl)quinazoline: Similar in structure but with additional chlorine atoms, which may alter its reactivity and biological activity.
Quinazoline Derivatives: Various derivatives with different substituents on the quinazoline ring, each exhibiting unique biological activities.
Uniqueness
2-Chloro-6-(3,5-dimethoxyphenyl)quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its potential as a therapeutic agent, particularly in cancer treatment, sets it apart from other quinazoline derivatives .
Properties
IUPAC Name |
2-chloro-6-(3,5-dimethoxyphenyl)quinazoline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2/c1-20-13-6-11(7-14(8-13)21-2)10-3-4-15-12(5-10)9-18-16(17)19-15/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSAYFRFWYVBKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=CC3=CN=C(N=C3C=C2)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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